3-Hexyne, 2,5-dimethyl-

Description

BenchChem offers high-quality 3-Hexyne, 2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyne, 2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

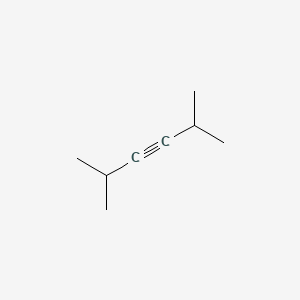

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhex-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h7-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJGYUVBHOVELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239115 | |

| Record name | 3-Hexyne, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-99-1 | |

| Record name | 3-Hexyne, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyne, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,5-dimethyl-3-hexyne

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound 2,5-dimethyl-3-hexyne. The information is curated for professionals in research, science, and drug development who require detailed data for their work. This document includes tabulated physical properties, an exploration of its chemical characteristics, detailed experimental protocols for property determination, and a logical workflow for its synthesis.

Physical Properties

2,5-dimethyl-3-hexyne is a colorless liquid with a characteristic pungent odor.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [2][3] |

| Molecular Weight | 110.1968 g/mol | [2] |

| Boiling Point | 109.1 °C at 760 mmHg | [2][3] |

| Density | 0.761 g/cm³ | [2][3] |

| Refractive Index | 1.425 | [2][3] |

| Flash Point | 7.6 °C | [2][3] |

| Vapor Pressure | 29.5 mmHg at 25 °C | [2] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Chemical Properties

2,5-dimethyl-3-hexyne is an internal alkyne, characterized by a carbon-carbon triple bond located at the third position of the hexane chain, with two methyl groups at the second and fifth carbon atoms.[1] This structure dictates its chemical reactivity.

Reactivity of the Triple Bond: The presence of the C≡C triple bond makes 2,5-dimethyl-3-hexyne susceptible to addition reactions. These reactions include hydrogenation, halogenation, and hydrohalogenation, where the pi bonds of the alkyne are broken to form new single bonds.[1]

Stability: Information regarding the specific stability and hazards of 2,5-dimethyl-3-hexyne is limited. As with many volatile organic compounds, it should be handled with appropriate safety precautions in a well-ventilated area.

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and synthesis of 2,5-dimethyl-3-hexyne are provided below.

Synthesis of 2,5-dimethyl-3-hexyne

A potential synthetic route for 2,5-dimethyl-3-hexyne starts from a smaller alkyne, such as propyne, and involves alkylation steps. A generalized procedure is outlined below.

Reaction Scheme:

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,5-dimethyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-3-hexyne. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data to facilitate structural elucidation and characterization. The information is presented in a manner suitable for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for 2,5-dimethyl-3-hexyne are summarized below. These values were obtained using computational prediction tools that provide reliable estimations for small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-dimethyl-3-hexyne

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Singlet | 12H | -CH₃ |

| b | 2.08 | Septet | 2H | -CH |

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-dimethyl-3-hexyne

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 22.5 | -CH₃ |

| 2 | 28.7 | -CH |

| 3 | 82.1 | -C≡C- |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small, non-polar organic molecule like 2,5-dimethyl-3-hexyne.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity : Ensure the sample of 2,5-dimethyl-3-hexyne is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. For a non-polar compound like 2,5-dimethyl-3-hexyne, deuterated chloroform (CDCl₃) is a suitable choice.

-

Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency : A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

-

Spectral Width : A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range for organic molecules.

For ¹³C NMR Spectroscopy:

-

Decoupling : Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling is used.

-

Acquisition Time : A longer acquisition time of 1-2 seconds is beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans : A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

-

Spectral Width : A spectral width of 200-250 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure, the relationship between the chemical structure and its NMR signals, and a generalized workflow for NMR spectroscopy.

References

Mass Spectrometry Fragmentation Analysis of 2,5-dimethyl-3-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethyl-3-hexyne. Due to the absence of publicly available experimental mass spectral data for this compound, this guide leverages fundamental principles of mass spectrometry, including the stability of carbocations and established fragmentation mechanisms of alkynes and branched hydrocarbons, to predict the major fragment ions. This document outlines a general experimental protocol for acquiring the mass spectrum of volatile alkynes and presents a visual representation of the predicted fragmentation pathways using a Graphviz diagram. The information herein serves as a valuable resource for the identification and structural elucidation of 2,5-dimethyl-3-hexyne in analytical workflows.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of 2,5-dimethyl-3-hexyne (C₈H₁₄, molecular weight: 110.20 g/mol ) is expected to produce a molecular ion (M⁺˙) at m/z 110. However, due to the highly branched nature of the molecule, the molecular ion peak is predicted to be of low abundance. The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations.

The primary fragmentation pathways are anticipated to involve the cleavage of bonds adjacent to the tertiary carbons and the triple bond. The symmetrical nature of the molecule simplifies the number of unique primary fragments.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2,5-dimethyl-3-hexyne

| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 110 | [C₈H₁₄]⁺˙ | Molecular Ion | Low |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | High |

| 67 | [C₅H₇]⁺ | Cleavage of the C-C bond between the isopropyl group and the alkyne, with loss of an isopropyl radical (•C₃H₇). | Medium |

| 53 | [C₄H₅]⁺ | Further fragmentation of the [C₇H₁₁]⁺ ion. | Medium |

| 43 | [C₃H₇]⁺ | Isopropyl cation, formed by cleavage of the bond between the isopropyl group and the alkyne. | High (likely base peak) |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in hydrocarbon mass spectra. | Medium |

| 27 | [C₂H₃]⁺ | Ethynyl cation or vinyl cation fragment. | Low |

Experimental Protocol: Electron Ionization Mass Spectrometry of 2,5-dimethyl-3-hexyne

This section outlines a general procedure for obtaining an electron ionization mass spectrum of a volatile, non-polar compound like 2,5-dimethyl-3-hexyne using a gas chromatography-mass spectrometry (GC-MS) system.

2.1 Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

-

Helium carrier gas (99.999% purity).

-

Data acquisition and processing software.

2.2 Sample Preparation

-

Prepare a dilute solution of 2,5-dimethyl-3-hexyne (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

-

Ensure the sample is free of non-volatile impurities.

2.3 GC-MS Parameters

-

Injector:

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

GC Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min.

-

Final Temperature: 200 °C, hold for 5 minutes.

-

Note: The temperature program should be optimized to ensure good separation from any solvent or impurity peaks.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 25-200.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.

-

2.4 Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2,5-dimethyl-3-hexyne.

-

Process the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for 2,5-dimethyl-3-hexyne upon electron ionization.

Caption: Predicted EI-MS fragmentation of 2,5-dimethyl-3-hexyne.

Discussion

The predicted fragmentation pattern of 2,5-dimethyl-3-hexyne is characteristic of a branched, unsaturated hydrocarbon. The formation of the ion at m/z 95 via the loss of a methyl radical is a common fragmentation pathway for compounds containing tertiary carbons. The high stability of the resulting tertiary carbocation makes this a favorable process.

The cleavage of the bond between the isopropyl group and the alkyne core results in two key fragments. The detection of a fragment at m/z 67 corresponds to the loss of an isopropyl radical. Conversely, the formation of the highly stable isopropyl cation at m/z 43 is also a very probable event and is predicted to be the base peak in the spectrum.

Further fragmentation of the primary fragments can also occur. For example, the ion at m/z 95 may lose acetylene (C₂H₂) to form a fragment at m/z 53 . The presence of smaller fragments at m/z 41 (allyl cation) and m/z 27 is also expected, as these are common ions in the mass spectra of many organic molecules.

Conclusion

This technical guide provides a theoretically derived yet comprehensive overview of the expected mass spectrometry fragmentation pattern of 2,5-dimethyl-3-hexyne. The predicted major fragments at m/z 95, 67, and 43 are based on the fundamental principles of ion stability. The provided experimental protocol offers a starting point for the empirical determination of the mass spectrum. The fragmentation pathway diagram serves as a visual aid for interpreting the resulting spectral data. This guide is intended to assist researchers in the identification and structural characterization of 2,5-dimethyl-3-hexyne and related compounds.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,5-dimethyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 2,5-dimethyl-3-hexyne using infrared (IR) spectroscopy. It covers the theoretical basis for its spectral characteristics, a detailed experimental protocol for sample analysis, and a quantitative summary of its expected vibrational modes.

Core Principles: The Challenge of a Symmetrical Alkyne

2,5-dimethyl-3-hexyne is an internal, symmetrical alkyne. Its structure, (CH₃)₂CH-C≡C-CH(CH₃)₂, presents a unique case for infrared spectroscopy. A fundamental requirement for a vibrational mode to be IR-active is that it must cause a change in the net molecular dipole moment.

The key functional group, the carbon-carbon triple bond (C≡C), is located in the center of the molecule and is symmetrically substituted. Due to this symmetry, the stretching vibration of the C≡C bond produces no significant change in the molecule's dipole moment. Consequently, the absorption band for the C≡C stretch, typically found in the 2260-2100 cm⁻¹ region, is expected to be either extremely weak or entirely absent in the IR spectrum.[1][2][3][4] This phenomenon is a critical diagnostic feature for identifying symmetrical or near-symmetrical internal alkynes.[1][2]

The primary observable absorptions will arise from the molecule's alkane-like portions—the isopropyl and methyl groups. These include C-H stretching and bending vibrations, which are characteristic of sp³-hybridized carbon atoms.[3]

Experimental Protocol: Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample like 2,5-dimethyl-3-hexyne.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

IR-transparent windows (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates) or an Attenuated Total Reflectance (ATR) accessory.[5][6]

Methodology: Liquid Film on Salt Plates

-

Sample Preparation: Place one clean, polished NaCl or KBr salt plate on a holder. Apply one to two drops of 2,5-dimethyl-3-hexyne directly onto the center of the plate.[7]

-

Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[7] Secure the plates in the spectrometer's sample holder.

-

Background Collection: Ensure the sample compartment is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the assembled sample holder into the FTIR spectrometer's beam path.

-

Data Acquisition: Acquire the spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 to 32 scans).[7] The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent such as isopropanol or chloroform.[7] Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Alternative Methodology: Attenuated Total Reflectance (ATR)

-

Background Collection: With the clean ATR crystal in place, collect a background spectrum.

-

Sample Application: Place a single drop of 2,5-dimethyl-3-hexyne directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. ATR is often preferred for its simplicity and minimal sample preparation requirements.[8]

Data Presentation and Interpretation

The following table summarizes the expected quantitative data for the IR analysis of 2,5-dimethyl-3-hexyne.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 2975 - 2870 | Strong | sp³ C-H (Alkyl) | Stretching |

| 2260 - 2100 | Absent or Very Weak | C≡C (Internal Alkyne) | Stretching |

| 1470 - 1450 | Medium | -CH₃ | Asymmetric Bending |

| 1385 - 1365 | Medium-Strong | -CH(CH₃)₂ (Isopropyl) | Symmetric Bending (doublet) |

Interpretation of Key Regions:

-

~3000 cm⁻¹ Region: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the methyl and isopropyl groups.[3]

-

~2200 cm⁻¹ Region: The most telling feature is the absence of a significant peak in this region. This lack of absorption strongly indicates a symmetrical internal alkyne structure.[1][3]

-

~1400 cm⁻¹ Region: The absorptions in this area correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. A characteristic doublet is expected around 1385-1365 cm⁻¹ due to the symmetric bending of the two methyl groups in each isopropyl moiety.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical process for analyzing the structure of 2,5-dimethyl-3-hexyne and predicting its corresponding infrared spectrum.

Caption: Logical workflow from molecular structure to IR spectrum prediction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR spectrum: Alkynes [quimicaorganica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. jascoinc.com [jascoinc.com]

IUPAC nomenclature and CAS number for 3-Hexyne, 2,5-dimethyl-

IUPAC Nomenclature: 2,5-dimethylhex-3-yne CAS Number: 927-99-1

This technical guide provides a comprehensive overview of 2,5-dimethylhex-3-yne, including its chemical properties, synthesis, spectroscopic data, and potential biological relevance. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,5-Dimethylhex-3-yne is a symmetrical internal alkyne. The presence of the carbon-carbon triple bond and the branched alkyl groups influence its physical and chemical properties. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14 | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| CAS Number | 927-99-1 | [1] |

| IUPAC Name | 2,5-dimethylhex-3-yne | [1] |

| Density | 0.761 g/cm³ | |

| Boiling Point | 109.1 °C at 760 mmHg | |

| Refractive Index | 1.425 | |

| Flash Point | 7.6 °C | |

| Vapor Pressure | 29.5 mmHg at 25 °C |

Synthesis and Experimental Protocols

The synthesis of 2,5-dimethylhex-3-yne can be achieved through a double dehydrohalogenation of a vicinal dihalide. A plausible synthetic route is the reaction of trans-2,5-dimethylhex-3-ene with bromine to form the dibromide, followed by a double elimination.[2]

Experimental Protocol: Synthesis via Double Dehydrohalogenation

A general method for the synthesis of alkynes from alkenes involves a two-step process: halogenation of the alkene followed by a double dehydrohalogenation of the resulting dihalide.[3]

-

Bromination of trans-2,5-dimethylhex-3-ene: trans-2,5-Dimethylhex-3-ene is dissolved in an inert solvent, such as dichloromethane, and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield 3,4-dibromo-2,5-dimethylhexane.

-

Double Dehydrohalogenation: The crude 3,4-dibromo-2,5-dimethylhexane is then treated with a strong base to induce double dehydrohalogenation. A common reagent for this step is a hot, concentrated solution of potassium hydroxide (KOH).[2] The reaction mixture is heated to drive the elimination reactions, yielding 2,5-dimethylhex-3-yne. The product can be isolated by distillation from the reaction mixture.

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for this particular substrate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-dimethylhex-3-yne.

-

¹³C NMR: The ¹³C NMR spectrum of a symmetrical internal alkyne like 2,5-dimethylhex-3-yne is expected to show a signal for the sp-hybridized carbons of the triple bond in the range of 70-110 ppm.[4] The methyl and methine carbons of the isopropyl groups would appear in the alkane region of the spectrum.

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the methyl groups of the isopropyl substituents would likely appear as a doublet, and the methine protons as a septet.

-

Infrared (IR) Spectroscopy: The characteristic absorption for the C≡C triple bond in an internal alkyne is typically found in the region of 2100-2260 cm⁻¹. However, in symmetrical or nearly symmetrical alkynes, this peak can be weak or absent due to the lack of a significant change in dipole moment during the vibration.

-

Mass Spectrometry: The mass spectrum of 2,5-dimethylhex-3-yne would show a molecular ion peak corresponding to its molecular weight (110.20 g/mol ).[1] Fragmentation patterns would likely involve cleavage of the isopropyl groups.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 2,5-dimethylhex-3-yne. However, the alkyne functional group is present in a number of biologically active natural products and pharmaceuticals.[5][6]

Alkynes are found in some pharmaceuticals, such as the contraceptive noretynodrel, the antiretroviral efavirenz, and the antifungal terbinafine.[5] Some complex molecules containing ene-diyne structures are potent antitumor agents.[5] The reactivity of the alkyne triple bond allows for its use as a bio-orthogonal tag in chemical biology to study and visualize biological molecules.[6] Furthermore, some terminal alkynes have been shown to react with active-site cysteine residues in proteases.[7]

Given the presence of the alkyne functional group, 2,5-dimethylhex-3-yne could potentially serve as a building block in the synthesis of more complex, biologically active molecules. Further research would be necessary to explore any intrinsic biological effects of this specific compound.

Logical Relationships in Alkyne Synthesis

The following diagram illustrates the logical workflow for the synthesis of an alkyne from an alkene, a common strategy in organic chemistry.

Caption: Synthetic pathway from an alkene to an alkyne.

References

- 1. 3-Hexyne, 2,5-dimethyl- | C8H14 | CID 136716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [SOLVED] Chapter 9 covered a synthesis of alkynes by a double dehydrohalogenation | SolutionInn [solutioninn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Solubility of 3-Hexyne, 2,5-dimethyl- in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-dimethyl-3-hexyne (CAS No. 927-99-1). Due to a lack of specific quantitative experimental data in publicly available literature, this guide focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for alkynes. Furthermore, it outlines a standard experimental protocol for determining the solubility of a nonpolar organic compound like 2,5-dimethyl-3-hexyne.

Introduction to 2,5-dimethyl-3-hexyne

2,5-dimethyl-3-hexyne is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its structure consists of a six-carbon chain with two methyl groups at the second and fifth positions. As a nonpolar molecule, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for nonpolar solvents. Alkynes are generally hydrophobic and exhibit low solubility in polar solvents such as water, but are soluble in organic solvents.

It is important to distinguish 2,5-dimethyl-3-hexyne (C8H14) from a similarly named compound, 2,5-dimethyl-3-hexyne-2,5-diol (C8H14O2). The latter contains two polar hydroxyl (-OH) groups, which significantly increases its polarity and, consequently, its solubility in polar solvents. In contrast, 2,5-dimethyl-3-hexyne is a nonpolar hydrocarbon.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of 2,5-dimethyl-3-hexyne in a range of common organic solvents, based on their relative polarities.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of 2,5-dimethyl-3-hexyne | Rationale |

| Hexane | C6H14 | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane is an excellent solvent for the nonpolar 2,5-dimethyl-3-hexyne due to favorable van der Waals interactions. |

| Toluene | C7H8 | Nonpolar | Soluble | Toluene is a nonpolar aromatic hydrocarbon that will readily dissolve 2,5-dimethyl-3-hexyne. |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble | Diethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkynes. |

| Acetone | (CH3)2CO | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent and is expected to have limited ability to dissolve the nonpolar 2,5-dimethyl-3-hexyne. |

| Ethanol | C2H5OH | Polar Protic | Sparingly Soluble | Ethanol is a polar protic solvent. While it has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkyne. |

| Methanol | CH3OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar 2,5-dimethyl-3-hexyne. |

| Water | H2O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for nonpolar hydrocarbons like 2,5-dimethyl-3-hexyne. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the qualitative and quantitative determination of the solubility of an organic compound like 2,5-dimethyl-3-hexyne.

3.1. Materials and Equipment

-

2,5-dimethyl-3-hexyne

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis) or Gas Chromatograph (GC)

-

Glass vials with screw caps

-

Pipettes and syringes

3.2. Qualitative Solubility Determination

-

Place approximately 25 mg of 2,5-dimethyl-3-hexyne into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for 30-60 seconds.[1][2]

-

Observe the mixture to determine if the compound has dissolved completely.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble."

3.3. Quantitative Solubility Determination (Shake-Flask Method)

-

Prepare a series of saturated solutions by adding an excess amount of 2,5-dimethyl-3-hexyne to a known volume of each solvent in separate glass vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of the solvent.

-

Analyze the concentration of 2,5-dimethyl-3-hexyne in the diluted solution using a suitable analytical technique such as UV-Vis spectroscopy or gas chromatography.

-

Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining solubility.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dimethyl-3-hexyne Derivatives in Transition Metal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,5-dimethyl-3-hexyne itself is not extensively documented as a primary ligand in transition metal catalysis, its hydroxylated derivative, 2,5-dimethyl-3-hexyne-2,5-diol , serves as a versatile precursor and reactant in the synthesis of novel organometallic complexes. This diol's reactivity, stemming from its hydroxyl groups and carbon-carbon triple bond, allows for its interaction with transition metal centers, leading to the formation of unique molecular architectures. These interactions are of significant interest in the development of new catalytic systems and advanced materials.

These application notes provide an overview of the role of 2,5-dimethyl-3-hexyne-2,5-diol in transition metal chemistry, with a focus on its use as a precursor for heterocyclic ligands and its reactivity with a diruthenium complex. Detailed experimental protocols for representative syntheses are provided to enable researchers to explore the potential of this compound in their own work.

Data Presentation

Table 1: Physicochemical Properties of 2,5-Dimethyl-3-hexyne-2,5-diol

| Property | Value |

| CAS Number | 142-30-3 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Boiling Point | 205 °C |

| Melting Point | 93-95 °C |

| Density | 0.94 g/cm³ (at 20 °C) |

| Solubility in Water | 240 g/L (at 20 °C) |

Table 2: Applications of 2,5-Dimethyl-3-hexyne-2,5-diol in Synthesis

| Application | Description | Reference |

| Precursor to Heterocyclic Ligands | Reacts with elemental sulfur or selenium in a one-pot synthesis to form 3,6-dimethylthieno[3,2-b]thiophene and 3,6-dimethylselenolo[3,2-b]selenophene, respectively. These heterocycles can be used to synthesize transition metal bis-carbene complexes.[1] | [1] |

| Reactivity with Diruthenium Complexes | Undergoes a dehydration reaction with a diruthenium disulfide complex, leading to the formation of a novel organosulfur-ruthenium cluster. The initial step is proposed to be the coordination of the hydroxyl group or the alkyne to the ruthenium center. | |

| Precursor to Organotin Polymers | Reacts with dibutyltin dichloride in an interfacial polymerization to produce organotin polyethers with potential anticancer activity. | |

| Substrate in Hydrogenation Reactions | Can be hydrogenated to the corresponding alkene, 2,5-dimethyl-3-hexene-2,5-diol, using catalysts such as Raney iron.[2] | [2] |

Experimental Protocols

Protocol 1: Synthesis of a Diruthenium Complex via Dehydration of 2,5-Dimethyl-3-hexyne-2,5-diol

This protocol describes a representative procedure for the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with a diruthenium disulfide complex, based on the work of Hidai and coworkers. The reaction involves the coordination of the diol to the ruthenium centers, followed by a dehydration and rearrangement process.

Materials:

-

--INVALID-LINK--₄ (Diruthenium complex 1 )

-

2,5-Dimethyl-3-hexyne-2,5-diol

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a nitrogen-filled glovebox, add the diruthenium complex 1 (e.g., 80 mg, 0.05 mmol) to a 25 mL Schlenk flask containing a magnetic stir bar.

-

Add anhydrous acetonitrile (e.g., 5 mL) to the flask to dissolve the complex.

-

In a separate vial, prepare a solution of 2,5-dimethyl-3-hexyne-2,5-diol (e.g., 1.2 equivalents) in a minimal amount of anhydrous acetonitrile.

-

With vigorous stirring, add the solution of 2,5-dimethyl-3-hexyne-2,5-diol dropwise to the solution of the diruthenium complex at ambient temperature.

-

Seal the Schlenk flask and allow the reaction mixture to stir at ambient temperature for 12 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as ³¹P{¹H} NMR spectroscopy, if desired.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Wash the resulting solid residue with anhydrous diethyl ether (3 x 5 mL) to remove any unreacted starting material and byproducts.

-

Dry the product under high vacuum to yield the modified diruthenium complex.

-

Characterize the product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and X-ray crystallography if suitable crystals can be obtained.

Expected Outcome:

The reaction is expected to yield a new diruthenium complex where the original disulfide ligand has been transformed through the incorporation of the carbon backbone of 2,5-dimethyl-3-hexyne-2,5-diol following a dehydration process.

Protocol 2: One-Pot Synthesis of 3,6-Dimethylthieno[3,2-b]thiophene

This protocol provides a method for synthesizing a key heterocyclic precursor from 2,5-dimethyl-3-hexyne-2,5-diol, which can then be used to create transition metal carbene complexes.[3]

Materials:

-

2,5-Dimethyl-3-hexyne-2,5-diol

-

Elemental sulfur

-

Benzene

-

High-pressure autoclave with a stirrer

-

Standard laboratory glassware

Procedure:

-

Place 2,5-dimethyl-3-hexyne-2,5-diol (e.g., 10 g, 0.07 mol) and elemental sulfur (e.g., 6.7 g, 0.21 mol) in a high-pressure autoclave.

-

Add benzene (e.g., 100 mL) to the autoclave.

-

Seal the autoclave and begin stirring.

-

Heat the mixture to 190-200 °C and maintain this temperature for 6 hours.

-

After the reaction period, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the benzene solvent by rotary evaporation.

-

Purify the crude product by sublimation or recrystallization to obtain 3,6-dimethylthieno[3,2-b]thiophene.

Expected Outcome:

The reaction should yield the crystalline solid 3,6-dimethylthieno[3,2-b]thiophene. The yield is reported to be moderate (around 26%).[3]

Visualizations

Caption: Experimental workflow for the synthesis of a modified diruthenium complex.

Caption: Synthesis pathway from 2,5-dimethyl-3-hexyne-2,5-diol to a transition metal complex.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethyl-3-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective catalytic hydrogenation of 2,5-dimethyl-3-hexyne, a process of significant interest in organic synthesis for the production of specific geometric isomers of 2,5-dimethyl-3-hexene and the fully saturated 2,5-dimethylhexane. The choice of catalyst and reaction conditions allows for precise control over the stereochemical outcome of the reduction.

Introduction

The catalytic hydrogenation of alkynes is a fundamental transformation in organic chemistry. For an internal alkyne such as 2,5-dimethyl-3-hexyne, the reaction can yield three principal products: the cis-alkene, the trans-alkene, or the fully saturated alkane. The selective formation of one of these products over the others is highly dependent on the chosen catalyst system. This guide details protocols for achieving high selectivity for each of these products.

Reaction Pathways

The hydrogenation of 2,5-dimethyl-3-hexyne can proceed through different pathways depending on the reagents used, leading to stereochemically distinct products.

Application Notes and Protocols: 2,5-Dimethyl-3-hexyne in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-hexyne is a symmetrical internal alkyne that presents a unique structural motif for organic synthesis. Its potential as a building block in the construction of complex molecules lies in the reactivity of its carbon-carbon triple bond. This document provides an overview of potential applications and generalized protocols for reactions where 2,5-dimethyl-3-hexyne could serve as a precursor, based on established synthetic methodologies for internal alkynes. However, it is important to note that specific examples of its application in the synthesis of complex, bioactive molecules are not widely reported in scientific literature, suggesting it may be a less commonly utilized building block compared to other alkynes.

Potential Applications in Complex Molecule Synthesis

The sterically hindered and symmetrical nature of 2,5-dimethyl-3-hexyne can be exploited to control regioselectivity in various cycloaddition reactions. Potential applications include its use as a building block in the synthesis of substituted carbocycles and heterocycles.

Pauson-Khand Reaction: Synthesis of Substituted Cyclopentenones

The Pauson-Khand reaction is a powerful method for the synthesis of α,β-cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex.[1][2][3] While internal alkynes are known to be less reactive and can give lower yields compared to terminal alkynes, this reaction represents a potential pathway for incorporating the 2,5-dimethyl-3-hexyne scaffold into more complex structures.[1][3]

The general transformation is as follows:

Caption: Pauson-Khand Reaction Workflow.

Disclaimer: This is a general procedure for the Pauson-Khand reaction and has not been optimized for 2,5-dimethyl-3-hexyne. Reaction conditions, particularly temperature and reaction time, may require significant optimization.

Materials:

-

Alkyne (e.g., 2,5-dimethyl-3-hexyne)

-

Alkene

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Degassed solvent (e.g., mesitylene)

-

Carbon monoxide (CO) atmosphere

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq).

-

Under an inert atmosphere, add the degassed solvent.

-

Add the dicobalt octacarbonyl (1.1 eq) to the flask in a single portion.

-

Stir the mixture for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex.

-

Add the alkene (typically in excess) to the reaction mixture.

-

Degas the reaction system and introduce a carbon monoxide atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 160 °C) using a pre-heated oil bath.

-

Stir the solution at this temperature for an extended period (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (General Observations for Internal Alkynes):

| Reactant Type | Typical Yield Range | Reference |

| Internal Alkynes | Generally lower | [1][3] |

| Terminal Alkynes | Generally higher | [1][3] |

[2+2+2] Cycloaddition Reactions: Synthesis of Aromatic Compounds

Transition metal-catalyzed [2+2+2] cycloaddition reactions of three alkyne units provide a powerful and atom-economical route to substituted benzene derivatives.[4][5] The use of a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne in co-cyclotrimerization reactions with other alkynes could lead to the synthesis of specifically substituted aromatic compounds. The regioselectivity of such reactions is a key challenge, often influenced by the catalyst and the steric and electronic properties of the alkyne substituents.

Caption: [2+2+2] Cycloaddition for Benzene Synthesis.

A generalized protocol for such a reaction would involve the slow addition of the alkyne mixture to a solution of a suitable catalyst (e.g., a Co(I) or Rh(I) complex) in an inert solvent under an inert atmosphere. The reaction conditions would need to be carefully optimized to favor the desired co-cyclotrimerization over homocyclotrimerization.

Conclusion

While 2,5-dimethyl-3-hexyne is a commercially available alkyne, its application as a building block in the synthesis of complex molecules appears to be limited, as evidenced by the scarcity of specific examples in the scientific literature. The steric bulk of the tert-butyl groups flanking the alkyne likely influences its reactivity and may limit its utility in certain transformations. The generalized protocols provided herein for the Pauson-Khand reaction and [2+2+2] cycloadditions serve as a starting point for researchers interested in exploring the synthetic potential of this unique alkyne. Significant optimization would be required to develop efficient and selective transformations for specific target molecules. Further research is needed to fully elucidate the synthetic utility of 2,5-dimethyl-3-hexyne as a building block in the construction of complex and biologically active compounds.

References

Application Notes and Protocols for Stereoselective Reactions of 2,5-Dimethyl-3-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reactions of 2,5-dimethyl-3-hexyne, a key starting material in the synthesis of various organic compounds. The protocols focus on the production of (Z)-2,5-dimethyl-3-hexene, (E)-2,5-dimethyl-3-hexene, and the corresponding ketone via hydroboration-oxidation, which are valuable intermediates in pharmaceutical and materials science research.[1]

Introduction

Stereoselective reactions are of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can significantly impact biological activity. 2,5-Dimethyl-3-hexyne is a symmetrical internal alkyne that serves as an excellent substrate for studying and applying various stereoselective transformations. The resulting cis and trans alkenes, as well as the ketone from hydroboration-oxidation, are versatile building blocks for more complex molecules.

Stereoselective Reduction of 2,5-Dimethyl-3-Hexyne

The reduction of the triple bond in 2,5-dimethyl-3-hexyne can be controlled to selectively produce either the cis or trans alkene.

Synthesis of (Z)-2,5-Dimethyl-3-hexene (cis-alkene)

The partial hydrogenation of 2,5-dimethyl-3-hexyne using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[2][3] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[2]

Experimental Protocol: Lindlar Reduction

-

Materials:

-

2,5-Dimethyl-3-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (optional, as a co-catalyst poison to enhance selectivity)[2]

-

Solvent (e.g., methanol, hexane)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in a suitable solvent (e.g., methanol).

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst.

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethyl-3-hexene.

-

Purify the product by distillation if necessary.

-

Quantitative Data:

| Reaction | Product | Stereoselectivity | Typical Yield |

| Lindlar Reduction | (Z)-2,5-dimethyl-3-hexene | >95% cis isomer | High |

Note: Specific yield and selectivity can vary depending on the exact reaction conditions and the quality of the catalyst.

Synthesis of (E)-2,5-Dimethyl-3-hexene (trans-alkene)

The reduction of 2,5-dimethyl-3-hexyne to the trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia. This reaction proceeds via a radical anion intermediate, which preferentially adopts the more stable trans configuration.

Experimental Protocol: Dissolving Metal Reduction

-

Materials:

-

2,5-Dimethyl-3-hexyne

-

Sodium (Na) or Lithium (Li) metal

-

Liquid ammonia (NH₃)

-

A proton source (e.g., ethanol or tert-butanol)

-

Anhydrous ether or tetrahydrofuran (THF)

-

-

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser and a gas inlet for ammonia.

-

Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

-

Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

In a separate flask, dissolve 2,5-dimethyl-3-hexyne in anhydrous ether or THF.

-

Add the alkyne solution dropwise to the sodium-ammonia solution.

-

After the addition is complete, add a proton source like ethanol dropwise to quench the reaction.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the residue and extract the product with a low-boiling organic solvent (e.g., pentane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting (E)-2,5-dimethyl-3-hexene by distillation.

-

Quantitative Data:

| Reaction | Product | Stereoselectivity | Typical Yield |

| Dissolving Metal Reduction | (E)-2,5-dimethyl-3-hexene | >95% trans isomer | Good to High |

Note: The success of this reaction is highly dependent on anhydrous conditions.

Hydroboration-Oxidation of 2,5-Dimethyl-3-Hexyne

The hydroboration-oxidation of a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne, followed by tautomerization of the intermediate enol, yields a ketone. To prevent double addition to the triple bond, a sterically hindered borane reagent such as disiamylborane or dicyclohexylborane is used.[4] The initial hydroboration step is a stereospecific syn-addition.

Experimental Protocol: Hydroboration-Oxidation

-

Materials:

-

2,5-Dimethyl-3-hexyne

-

Disiamylborane ((Sia)₂BH) or another sterically hindered borane

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

-

Procedure:

-

Hydroboration Step:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-3-hexyne in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of disiamylborane in THF to the alkyne solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC or GC.

-

-

Oxidation Step:

-

To the vinylborane solution at 0 °C, slowly and carefully add an aqueous solution of sodium hydroxide.

-

Follow this with the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 40 °C.

-

After the addition is complete, continue stirring at room temperature for a few hours.

-

Saturate the aqueous layer with potassium carbonate and separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dimethyl-3-hexanone.

-

Purify the ketone by distillation or column chromatography.

-

-

Quantitative Data:

| Reaction | Product | Regioselectivity | Typical Yield |

| Hydroboration-Oxidation | 2,5-Dimethyl-3-hexanone | High (due to symmetrical alkyne) | Good |

Applications in Drug Development

The stereoisomers of 2,5-dimethyl-3-hexene and its derivatives serve as important intermediates in the synthesis of various biologically active molecules. While direct applications of these specific simple alkenes in pharmaceuticals are not extensively documented, the structural motifs they represent are found in more complex molecules with therapeutic properties.

For instance, the synthesis of certain anti-inflammatory agents and antiviral compounds may involve intermediates with similar stereochemically defined double bonds.[5][6] The rigid and well-defined geometry of the cis and trans isomers allows for the precise construction of molecular scaffolds that can interact specifically with biological targets.

Derivatives of 2,5-dimethyl-3-hexyne-2,5-diol, a related compound, are recognized as valuable building blocks in the synthesis of specialty chemicals and pharmaceutical intermediates.[1]

Visualizations

Logical Workflow for Stereoselective Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Curcumin Derivative, 2,6-Bis(2,5-dimethoxybenzylidene)-cyclohexanone (BDMC33) Attenuates Prostaglandin E2 Synthesis via Selective Suppression of Cyclooxygenase-2 in IFN-γ/LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of 3-Hexyne, 2,5-dimethyl- for Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of the sterically hindered internal alkyne, 3-Hexyne, 2,5-dimethyl-, for applications in materials science. Due to the steric hindrance posed by the tert-butyl groups flanking the alkyne, specialized protocols are often required to achieve efficient transformations. This document outlines key functionalization reactions, including hydrosilylation, azide-alkyne cycloaddition, and Sonogashira coupling, and provides adaptable experimental protocols.

Introduction

3-Hexyne, 2,5-dimethyl- is a symmetrical and sterically hindered internal alkyne. Its robust carbon skeleton and the reactive triple bond make it an intriguing building block for the synthesis of novel polymers and functional materials. The bulky tert-butyl groups can impart unique properties to the resulting materials, such as increased solubility, amorphous character, and modified thermal and mechanical stability. Functionalization of the alkyne core allows for the introduction of a wide range of chemical moieties, enabling the tailoring of material properties for specific applications in electronics, polymer chemistry, and drug delivery.

Key Functionalization Reactions

The central alkyne bond of 3-Hexyne, 2,5-dimethyl- can be functionalized through several powerful chemical transformations.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the alkyne, yielding vinylsilanes. These products can be used as monomers for the synthesis of silicone-based polymers or as crosslinking agents. The reaction is typically catalyzed by platinum or other transition metal complexes. For sterically hindered alkynes, reaction conditions may require higher temperatures or more active catalysts.

Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is often challenging with internal alkynes. However, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has proven to be effective for the synthesis of fully substituted 1,2,3-triazoles from internal alkynes.[1][2][3][4] This reaction is highly valuable for the introduction of functional groups and for linking molecular building blocks.

Sonogashira Coupling

Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While 3-Hexyne, 2,5-dimethyl- is an internal alkyne, it can be derivatized to a terminal alkyne to participate in this reaction, or specialized conditions can be employed for the coupling of internal alkynes. This reaction is instrumental in the synthesis of conjugated polymers, such as poly(aryleneethynylene)s (PAEs), which are of great interest for their electronic and optical properties.[5][6][7][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of sterically hindered internal alkynes. These values should be considered as starting points for the optimization of reactions with 3-Hexyne, 2,5-dimethyl-.

Table 1: Hydrosilylation of Sterically Hindered Internal Alkynes

| Catalyst | Silane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂PtCl₆ | Triethoxysilane | Toluene | 80-100 | 12-24 | 60-80 | [9] |

| Karstedt's catalyst | Phenylsilane | THF | 60-80 | 8-16 | 70-90 | [10] |

| PtO₂ | Triethylsilane | Dichloromethane | 25-40 | 6-12 | 85-95 | [11][12] |

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Internal Alkynes

| Catalyst | Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CpRuCl(PPh₃)₂ | Benzyl azide | Toluene | 80-110 | 12-24 | 70-90 | [1][2] |

| CpRuCl(COD) | Phenyl azide | Dioxane | 25-60 | 18-36 | 65-85 | [3][4] |

| [CpRuCl] complex | Various primary/secondary azides | Benzene | 25-80 | 12-48 | 60-95 | [1][2][3] |

Table 3: Sonogashira Coupling of Hindered Alkynes with Aryl Halides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Triethylamine | Toluene/THF | 60-100 | 8-24 | 50-80 | [13][14] |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 80-120 | 12-36 | 60-85 | [15] |

| Pd(OAc)₂/SPhos | None (Cu-free) | K₂CO₃ | Dioxane | 100-120 | 18-48 | 55-75 | [13] |

Experimental Protocols

The following are generalized protocols for the functionalization of sterically hindered internal alkynes and should be adapted and optimized for 3-Hexyne, 2,5-dimethyl-.

Protocol for Platinum-Catalyzed Hydrosilylation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alkyne (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the silane (1.1-1.5 eq.) to the solution via syringe.

-

Catalyst Addition: Add the platinum catalyst (e.g., H₂PtCl₆, 0.01-0.1 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vinylsilane.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the internal alkyne (1.0 eq.), the azide (1.0-1.2 eq.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in a dry solvent.

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the formation of the triazole product by LC-MS or NMR spectroscopy.[1][2][3]

-

Work-up: After the reaction is complete, concentrate the mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography to isolate the 1,4,5-trisubstituted triazole.

Protocol for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) under an inert atmosphere.

-

Addition of Reagents: Add the anhydrous solvent and the base (e.g., triethylamine, 2-3 eq.). Finally, add the terminal alkyne derivative of 3-Hexyne, 2,5-dimethyl- (1.1-1.5 eq.).

-

Reaction Conditions: Heat the mixture to the specified temperature and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the workflows for the key functionalization reactions of 3-Hexyne, 2,5-dimethyl-.

Caption: Hydrosilylation of 3-Hexyne, 2,5-dimethyl-.

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Caption: Sonogashira Coupling for Conjugated Materials.

Applications in Materials Science

The functionalized derivatives of 3-Hexyne, 2,5-dimethyl- serve as versatile precursors for a variety of advanced materials.

-

Polymers with Tailored Properties: Incorporation of the bulky 2,5-dimethyl-3-hexyne unit into polymer backbones can disrupt chain packing, leading to amorphous materials with enhanced solubility and processability. The specific functional groups introduced allow for the fine-tuning of thermal stability, mechanical strength, and optical properties.

-

Silicone-Based Materials: Vinylsilanes derived from hydrosilylation can be polymerized to form polysiloxanes with unique side-chain architectures. These materials can find applications as high-performance elastomers, coatings, and membranes.

-

Conjugated Polymers for Electronics: Sonogashira coupling enables the synthesis of poly(aryleneethynylene)s incorporating the hindered alkyne moiety. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their tunable electronic and photophysical properties.[5][6][7][8]

-

Functional Surfaces and Bioconjugation: The triazole linkage formed via RuAAC provides a stable and versatile platform for surface modification and bioconjugation, with potential applications in drug delivery systems and diagnostic tools.

Conclusion

The functionalization of 3-Hexyne, 2,5-dimethyl- offers a rich platform for the development of novel materials with tailored properties. While its steric hindrance presents synthetic challenges, the use of appropriate catalytic systems and optimized reaction conditions, as outlined in these notes, can lead to efficient transformations. The resulting functionalized monomers and polymers hold significant promise for a wide range of applications in materials science and beyond. Further research into the specific properties of materials derived from this unique building block is warranted to fully explore its potential.

References

- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis | CU Experts | CU Boulder [vivo-cub.colorado.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Platinum oxide catalyzed hydrosilylation of unsymmetrical internal aryl alkynes under ortho-substituent regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platinum Oxide Catalyzed Hydrosilylation of Unsymmetrical Internal Aryl Alkynes under Ortho-Substituent Regiocontrol [figshare.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 15. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application of 2,5-dimethyl-3-hexyne in Medicinal Chemistry Synthesis: An Overview

This report aims to provide a transparent overview of the current landscape and potential reasons for the limited application of 2,5-dimethyl-3-hexyne in drug discovery and development.

Current Status and Search Findings

Extensive searches were conducted to identify instances where 2,5-dimethyl-3-hexyne serves as a starting material, intermediate, or building block in the synthesis of pharmacologically active agents. These inquiries included targeted searches for its use in the development of kinase inhibitors, antiviral agents, anticancer therapeutics, G-protein coupled receptor (GPCR) ligands, and anti-inflammatory drugs. The search consistently yielded information on the related diol compound, highlighting its role as a precursor in various chemical manufacturing processes. However, direct evidence of 2,5-dimethyl-3-hexyne's involvement in medicinal chemistry protocols, including quantitative data and detailed experimental methodologies, remains elusive.

Potential Rationale for Limited Use

Several factors may contribute to the apparent absence of 2,5-dimethyl-3-hexyne in medicinal chemistry literature:

-

Steric Hindrance: The presence of two tertiary butyl groups flanking the alkyne functionality in 2,5-dimethyl-3-hexyne presents significant steric bulk. This steric hindrance can impede the accessibility of the triple bond for common synthetic transformations that are pivotal in medicinal chemistry, such as catalytic hydrogenations, cycloadditions, and coupling reactions. The approach of reactants to the alkyne is likely to be slow and may require harsh reaction conditions, which are often incompatible with the sensitive functional groups present in complex drug molecules.

-

Limited Reactivity Profile: While the carbon-carbon triple bond is a versatile functional group, the specific steric environment of 2,5-dimethyl-3-hexyne may limit its reactivity to a narrow range of transformations. Medicinal chemists often favor more readily functionalized and less sterically encumbered alkyne building blocks that offer broader synthetic utility.

-

Availability of Alternatives: A wide array of internal and terminal alkynes with varying steric and electronic properties are commercially available and well-documented in synthesis. These alternatives may offer superior reactivity, selectivity, and ease of handling, making them more attractive choices for the construction of diverse molecular scaffolds in drug discovery programs.

Comparison with 2,5-Dimethyl-3-hexyne-2,5-diol

The frequent appearance of 2,5-dimethyl-3-hexyne-2,5-diol in search results suggests that the introduction of hydroxyl groups at the propargylic positions significantly enhances the synthetic utility of the core structure. These hydroxyl groups can serve as handles for further functionalization, participate in hydrogen bonding interactions, and potentially be transformed into other functional groups, thereby expanding the range of possible synthetic manipulations.

Future Perspectives

While current evidence is lacking, the potential application of 2,5-dimethyl-3-hexyne in medicinal chemistry should not be entirely dismissed. Its unique steric profile could be exploited in specific contexts, for instance, to create rigid and conformationally constrained scaffolds that might be beneficial for binding to particular biological targets. Future research could explore novel catalytic systems or reaction conditions that can overcome the steric hindrance of 2,5-dimethyl-3-hexyne and unlock its synthetic potential.

Conclusion

At present, there is insufficient information to provide detailed application notes and protocols for the use of 2,5-dimethyl-3-hexyne in medicinal chemistry synthesis as requested. The available data points to a significant lack of its application in this field, likely due to its substantial steric hindrance and the availability of more versatile alkyne building blocks. Researchers and drug development professionals are advised to consider alternative, less sterically hindered alkynes for their synthetic campaigns. Further investigation into specialized catalytic methods may be required to explore any potential niche applications of this compound in drug discovery.

Visualizations

Due to the absence of specific experimental workflows or signaling pathways involving 2,5-dimethyl-3-hexyne in a medicinal chemistry context, the generation of relevant Graphviz diagrams is not feasible at this time. Should information on its application become available, such visualizations could be created to illustrate its synthetic utility or biological mechanism of action.

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Hexyne, 2,5-dimethyl-

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hexyne, 2,5-dimethyl-. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,5-dimethyl-3-hexyne?

A1: The most reliable and frequently cited method is the alkylation of a terminal alkyne. This involves the deprotonation of 3,3-dimethyl-1-butyne (tert-butylacetylene) with a strong base to form the corresponding acetylide anion, followed by an S\textsubscript{N}2 reaction with a primary ethyl halide, such as iodoethane or bromoethane.

Q2: Why is it critical to use a primary alkyl halide in this synthesis?

A2: The acetylide anion is a strong base as well as a strong nucleophile. If a secondary or tertiary alkyl halide (e.g., 2-bromopropane or tert-butyl bromide) is used, the basic nature of the acetylide will favor an E2 elimination reaction, leading to the formation of alkenes as major byproducts and significantly reducing the yield of the desired alkyne.[1][2]

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are 3,3-dimethyl-1-butyne and a primary ethyl halide (e.g., iodoethane or bromoethane). You will also need a strong base (like sodium amide or n-butyllithium) and an appropriate solvent (such as liquid ammonia or an ether like THF).

Q4: What are the main safety precautions to consider?

A4: The reagents used in this synthesis are hazardous. Strong bases like sodium amide and n-butyllithium are highly reactive and corrosive. 3,3-dimethyl-1-butyne is a volatile and flammable liquid.[3] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn. It is also crucial to work under anhydrous (dry) conditions, as the strong bases will react violently with water.

Troubleshooting Guide

Low or No Product Yield

| Potential Cause | Recommended Solution |

| Ineffective Deprotonation | The base used may not be strong enough, or it may have degraded due to exposure to moisture. Use a potent base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi). Ensure all glassware is flame-dried, and solvents are anhydrous. |

| Poor Alkylation | The alkyl halide may be unreactive, or the reaction temperature could be too low. Iodoethane is generally more reactive than bromoethane. The reaction may require gentle warming to proceed at a reasonable rate, but be cautious of side reactions at higher temperatures. |

| Loss of Product during Workup | 2,5-dimethyl-3-hexyne is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. |

Presence of Impurities

| Potential Cause & Identity of Impurity | Recommended Solution |

| Unreacted Starting Material | Incomplete reaction can leave unreacted 3,3-dimethyl-1-butyne or ethyl halide. Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature slightly. |

| Elimination Byproduct (Alkene) | Use of a secondary or tertiary alkyl halide, or excessively high reaction temperatures. Strictly use a primary alkyl halide (iodoethane or bromoethane) and maintain moderate reaction temperatures. |

| Solvent/Reagent Contamination | Impurities in solvents or reagents can lead to side products. Use purified, anhydrous solvents and high-purity reagents. |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-3-Hexyne via Acetylide Alkylation

This protocol is a representative procedure based on the principles of acetylide alkylation.

Materials:

-

3,3-dimethyl-1-butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Iodoethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Acetylide Formation: In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense approximately 200 mL of ammonia. To the liquid ammonia, cautiously add 0.11 mol of sodium amide. Stir the mixture until the sodium amide is fully dissolved. To this solution, slowly add 0.1 mol of 3,3-dimethyl-1-butyne. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium acetylide.

-

Alkylation: To the acetylide solution, add 0.12 mol of iodoethane dropwise. The reaction is exothermic; maintain the temperature by the refluxing ammonia. After the addition is complete, allow the reaction to stir for an additional 2-3 hours.

-

Workup: After the reaction is complete, carefully allow the ammonia to evaporate under a stream of nitrogen in a fume hood. To the remaining residue, add 100 mL of anhydrous diethyl ether. The mixture is then quenched by the slow, careful addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by simple distillation. The crude product is then purified by fractional distillation to yield pure 2,5-dimethyl-3-hexyne.

Data Presentation

Table 1: Comparison of Reaction Parameters for Acetylide Alkylation

| Parameter | Condition A | Condition B | Expected Outcome |

| Base | Sodium Amide (NaNH₂) | n-Butyllithium (n-BuLi) | Both are effective, but n-BuLi may offer better solubility in some organic solvents. |

| Alkyl Halide | Bromoethane | Iodoethane | Iodoethane is a better leaving group and may lead to a faster reaction and higher yield. |